Unii-3MM3320ljn

描述

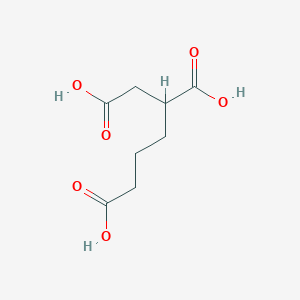

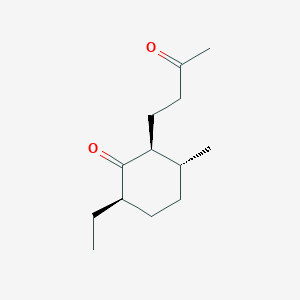

“Unii-3MM3320ljn” refers to a substance with the preferred name “Ceftizoxime Alapivoxil” and has the formula "C22H28N6O8S2" . More technical details about this substance can be found in various sources .

Molecular Structure Analysis

The molecular structure of a substance is linked to its Unique Ingredient Identifier (UNII). The UNII is an alphanumeric identifier generated by the Global Substance Registration System (GSRS) of the Food and Drug Administration (FDA). It classifies substances as chemical, protein, nucleic acid, polymer, structurally diverse .Physical And Chemical Properties Analysis

Physical properties of a substance can be observed or measured without changing the identity of the substance. These include color, density, hardness, and melting and boiling points. Chemical properties describe the ability of a substance to undergo a specific chemical change .科学研究应用

Nanocarrier Drug Delivery Systems

Ceftizoxime alapivoxil has been explored as a candidate for nanocarrier drug delivery systems . Research has shown that when loaded into pectin nanocarriers, it exhibits sustained drug release and enhanced antimicrobial activity against various bacterial strains . This application is particularly promising for targeting specific infection sites and reducing systemic side effects.

Oral Absorption Enhancement

As a prodrug, AS-924 has been designed to improve the oral bioavailability of Ceftizoxime. Studies have demonstrated that its bifunctional structure, with lipophilic and hydrophilic moieties, offers an optimal balance for oral absorption . This advancement could lead to more convenient oral administration of the antibiotic, especially in outpatient settings.

Antibacterial Activity

Ceftizoxime alapivoxil retains the broad-spectrum antibacterial properties of its active form, Ceftizoxime. It is highly resistant to beta-lactamases and effective against a wide range of aerobic and anaerobic gram-positive and gram-negative organisms . This makes it a valuable option for treating various bacterial infections, including respiratory and urinary tract infections.

Treatment of Gonorrhea

The compound has shown efficacy in treating gonorrhea, including strains that produce penicillinase, which makes them resistant to penicillin-based treatments . This application is significant given the rising incidence of antibiotic-resistant strains of Neisseria gonorrhoeae.

Pharmacokinetic Research

Ceftizoxime alapivoxil’s unique properties make it an interesting subject for pharmacokinetic research. Its stability against beta-lactamases and activity spectrum provide a model for studying drug behavior in the presence of resistant bacterial strains and developing new antibiotics with similar characteristics .

Advanced Biocompatible Nanomaterials

The compound’s potential extends to the field of biocompatible nanomaterials. Its integration into nanocarriers for drug delivery is part of a broader trend in developing advanced materials that are non-toxic, highly biocompatible, and capable of controlled release .

Prodrug Design and Development

AS-924 serves as a model in the design and development of prodrugs. Its synthesis and the relationship between its physicochemical properties and oral absorption provide valuable insights for creating new prodrugs with improved therapeutic profiles .

Regulatory and Safety Evaluations

Given its status as a prodrug of an approved antibiotic, Ceftizoxime alapivoxil is also involved in regulatory and safety evaluations. Its unique identifier (UNII) is part of the FDA’s Global Substance Registration System, which facilitates the exchange of information on substances throughout their regulatory lifecycle .

安全和危害

作用机制

Target of Action

Ceftizoxime alapivoxil, a third-generation cephalosporin antibiotic, primarily targets bacterial penicillin-binding proteins (PBPs) . PBPs are crucial for bacterial cell wall synthesis, making them an effective target for antibiotics like ceftizoxime alapivoxil .

Mode of Action

Ceftizoxime alapivoxil works by binding to specific PBPs located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to the death of the bacteria . Unlike other third-generation cephalosporins, the whole C-3 side chain in ceftizoxime has been removed to prevent deactivation by hydrolytic enzymes .

Biochemical Pathways

The primary biochemical pathway affected by ceftizoxime alapivoxil is the bacterial cell wall synthesis pathway . By inhibiting this pathway, ceftizoxime alapivoxil prevents the formation of a functional cell wall, leading to bacterial cell death .

Pharmacokinetics

The pharmacokinetics of ceftizoxime alapivoxil were evaluated in healthy subjects, with respect to its excretory pathways, especially by the biliary route . Total, renal, and biliary clearance were determined at two different steady states . The drug was mainly excreted by the kidneys, with biliary excretion being low . There was pronounced interindividual variation in total and renal clearance, which could be explained by varying interindividual urinary flow rates .

Result of Action

The result of ceftizoxime alapivoxil’s action is the death of the bacteria. It is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms . It has few side effects and is reported to be safe and effective in aged patients and in patients with hematologic disorders .

Action Environment

The action of ceftizoxime alapivoxil can be influenced by various environmental factors. For instance, the rate of urinary flow can affect the renal clearance of the drug . Additionally, the presence of beta-lactamases in the bacterial environment can influence the drug’s efficacy, although ceftizoxime alapivoxil is highly resistant to a broad spectrum of these enzymes .

属性

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-[2-[[(2S)-2-aminopropanoyl]amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N6O8S2/c1-10(23)15(29)26-21-24-11(8-38-21)13(27-34-5)16(30)25-14-17(31)28-12(6-7-37-18(14)28)19(32)35-9-36-20(33)22(2,3)4/h6,8,10,14,18H,7,9,23H2,1-5H3,(H,25,30)(H,24,26,29)/b27-13-/t10-,14+,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPANQNVVCPHQR-IVVGYLHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=NC(=CS1)C(=NOC)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)OCOC(=O)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=NC(=CS1)/C(=N/OC)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3)C(=O)OCOC(=O)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N6O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-[2-[[(2S)-2-aminopropanoyl]amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

CAS RN |

135821-54-4 | |

| Record name | Ceftizoxime alapivoxil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135821544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFTIZOXIME ALAPIVOXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MM3320LJN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B109391.png)

![5-Bromobenzo[b]thiophene-3-carbaldehyde](/img/structure/B109403.png)